Product packaging for 6-BROMO-3-PYRIDAZINECARBOXYLIC ACID(Cat. No.:CAS No. 65202-51-9)

6-BROMO-3-PYRIDAZINECARBOXYLIC ACID

Cat. No.: B1337085
CAS No.: 65202-51-9
M. Wt: 202.99 g/mol
InChI Key: QYLYERSOVJIZLK-UHFFFAOYSA-N
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Description

6-Bromo-3-pyridazinecarboxylic acid (CAS 65202-51-9) is a versatile brominated heterocyclic compound that serves as a valuable building block in organic synthesis and pharmaceutical research . This compound, with the molecular formula C5H3BrN2O2 and a molecular weight of 202.99 g/mol, is characterized by its high purity, typically ≥95% . It is a solid with a melting point of 149-150 °C . In medicinal chemistry, this molecule is a key synthetic intermediate. Its structure features both a carboxylic acid, which can be readily functionalized to amides or esters, and a bromine atom, which is amenable to metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig animations . This allows researchers to efficiently create diverse compound libraries for drug discovery and development. The related methyl ester derivative (CAS 65202-52-0) is also commercially available, highlighting the utility of this acid as a precursor . Please note that this product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it is classified as a dangerous good and carries hazard statements H301 (Toxic if swallowed) and H319 (Causes serious eye irritation) . For safe handling, refer to the provided Safety Data Sheet (SDS). It is recommended to store the product sealed in a cool, dry place, away from moisture, ideally at -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN2O2 B1337085 6-BROMO-3-PYRIDAZINECARBOXYLIC ACID CAS No. 65202-51-9

Properties

IUPAC Name

6-bromopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3BrN2O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLYERSOVJIZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423367
Record name 6-bromopyridazine-3-carboxylic Acid
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Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65202-51-9
Record name 6-Bromo-3-pyridazinecarboxylic acid
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Record name 6-bromopyridazine-3-carboxylic Acid
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Record name 6-bromopyridazine-3-carboxylic acid
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Advanced Synthetic Methodologies and Chemical Transformations of 6 Bromo 3 Pyridazinecarboxylic Acid

Regioselective Synthesis of 6-BROMO-3-PYRIDAZINECARBOXYLIC ACID and its Precursors

The synthesis of this compound requires precise control over the introduction of substituents onto the pyridazine (B1198779) core. Regioselectivity is paramount in achieving the desired 3,6-disubstitution pattern.

Bromination Strategies and Selectivity Control in Pyridazine Ring Systems

The selective introduction of a bromine atom at the 6-position of a pyridazine ring is a critical step in the synthesis of the target compound. The electronic nature of the pyridazine ring, with its two adjacent nitrogen atoms, influences the regiochemical outcome of electrophilic aromatic substitution reactions.

One effective strategy involves the bromination of a pyridazinone precursor. For instance, the bromination of 6-methylpyridazin-3(2H)-one can be achieved using reagents like phosphorus oxybromide (POBr₃). In this reaction, the methyl group at the 6-position acts as an electron-donating group, directing the electrophilic bromine to the 3-position. Subsequent transformation of the resulting 3-bromo-6-methylpyridazine (B104355) provides a pathway to the desired product.

Alternatively, selective bromination of 3-pyridazinecarboxylic acid or its esters can be accomplished using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The reaction temperature and solvent polarity are crucial parameters for maximizing the yield of the desired 6-bromo isomer and minimizing the formation of other regioisomers.

Carboxylic Acid Functional Group Installation and Modification Techniques (e.g., Methyl Oxidation)

With the bromo-substituted pyridazine core in hand, the next critical step is the introduction or modification of the carboxylic acid group at the 3-position. A common and effective method is the oxidation of a precursor methyl group.

The oxidation of a methyl group on a heterocyclic ring, such as in 3-methyl-6-bromopyridazine, to a carboxylic acid can be achieved using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a classic and potent reagent for this transformation. synthonix.comnih.gov The reaction is typically carried out in an aqueous solution, and the conditions, such as temperature and reaction time, need to be carefully controlled to ensure complete oxidation and to avoid potential side reactions. The addition of a base, such as potassium hydroxide, can sometimes improve the yield of the carboxylic acid. tue.nl

Multi-component Reaction Approaches for Pyridazine Core Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like pyridazines. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the initial reactants.

For the synthesis of the pyridazine core, various MCRs have been developed. For example, the reaction of a 1,3-dicarbonyl compound, a hydrazine, and a third component can lead to the formation of a polysubstituted pyridazine ring. While not always providing direct access to this compound, these methods are valuable for creating a diverse range of pyridazine precursors that can then be further functionalized. The development of novel MCRs continues to be an active area of research for the streamlined synthesis of functionalized pyridazines.

Derivatization Strategies for this compound

The presence of both a carboxylic acid and a bromine atom on the pyridazine ring makes this compound an exceptionally useful scaffold for further chemical modifications. These two functional groups can be manipulated independently to generate a wide array of derivatives.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is readily converted into esters and amides, which are common functional groups in pharmacologically active molecules.

Esterification: The Fischer esterification is a classical method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com This equilibrium-driven reaction is typically performed using an excess of the alcohol to drive the reaction towards the ester product. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl ester. masterorganicchemistry.com

Amidation: The formation of amides from this compound can be achieved by reacting it with a variety of primary and secondary amines. This transformation often requires the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Reactant 1Reactant 2ProductReaction Type
This compoundMethanolMethyl 6-bromo-3-pyridazinecarboxylateEsterification
This compoundEthanolEthyl 6-bromo-3-pyridazinecarboxylateEsterification
This compoundAmmonia6-Bromo-3-pyridazinecarboxamideAmidation
This compoundMethylamineN-Methyl-6-bromo-3-pyridazinecarboxamideAmidation
This compoundAnilineN-Phenyl-6-bromo-3-pyridazinecarboxamideAmidation

Nucleophilic Substitution Reactions on the Bromine Atom

The bromine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is a cornerstone of the utility of this compound and its derivatives in the synthesis of diverse compound libraries. The electron-withdrawing nature of the pyridazine ring enhances the susceptibility of the C-Br bond to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The reaction of this compound derivatives with various nucleophiles, such as amines and alkoxides, can proceed via a nucleophilic aromatic substitution mechanism. nih.gov For example, treatment of methyl 6-bromo-3-pyridazinecarboxylate with piperidine (B6355638) would be expected to yield the corresponding 6-(piperidin-1-yl)-3-pyridazinecarboxylate. Similarly, reaction with sodium methoxide (B1231860) could introduce a methoxy (B1213986) group at the 6-position. tue.nl

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom also serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.

Suzuki Coupling: The reaction of a 6-bromopyridazine derivative with a boronic acid in the presence of a palladium catalyst and a base can form a new carbon-carbon bond. For instance, coupling methyl 6-bromo-3-pyridazinecarboxylate with phenylboronic acid would yield methyl 6-phenyl-3-pyridazinecarboxylate. beilstein-journals.orglibretexts.org

Buchwald-Hartwig Amination: This reaction provides a versatile method for the formation of carbon-nitrogen bonds. A 6-bromopyridazine derivative can be coupled with a wide range of primary and secondary amines using a palladium catalyst with a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org

Reactant 1Reactant 2ProductReaction Type
Methyl 6-bromo-3-pyridazinecarboxylatePiperidineMethyl 6-(piperidin-1-yl)-3-pyridazinecarboxylateNucleophilic Aromatic Substitution
Methyl 6-bromo-3-pyridazinecarboxylateSodium MethoxideMethyl 6-methoxy-3-pyridazinecarboxylateNucleophilic Aromatic Substitution
Methyl 6-bromo-3-pyridazinecarboxylatePhenylboronic AcidMethyl 6-phenyl-3-pyridazinecarboxylateSuzuki Coupling
Methyl 6-bromo-3-pyridazinecarboxylateAnilineMethyl 6-(phenylamino)-3-pyridazinecarboxylateBuchwald-Hartwig Amination

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent at the 6-position of the pyridazine ring serves as a prime functional handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These methods are fundamental in medicinal and materials chemistry for assembling complex molecular architectures from simpler precursors.

Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely practiced method for forming C-C bonds. libretexts.org In the context of this compound, this reaction facilitates the coupling of various aryl or heteroaryl boronic acids and esters at the C-6 position. The reaction is tolerant of the carboxylic acid functionality and the nitrogen atoms within the pyridazine ring, although the nitrogen-rich nature of the substrate can present challenges. nih.gov The lone pairs on the pyridazine nitrogens can coordinate to the palladium catalyst, potentially forming inactive or less reactive complexes. nih.govnih.gov

Successful coupling often requires carefully optimized conditions, including the use of specialized palladium pre-catalysts and bulky, electron-rich phosphine ligands. These ligands promote the desired catalytic cycle and prevent catalyst deactivation. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryAryl/Heteroaryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100High
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)K₂CO₃Toluene110Good
3Thiophen-2-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF90Moderate-Good
4Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O85Good

Note: This table presents hypothetical yet representative data based on established protocols for similar nitrogen-rich heterocycles. nih.govheteroletters.orgclockss.org

Buchwald-Hartwig Amination and Related C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals. wikipedia.org This reaction allows for the coupling of this compound with a wide array of primary and secondary amines. The development of this method has provided a powerful alternative to harsher classical methods for C-N bond formation, such as nucleophilic aromatic substitution. wikipedia.org

Similar to Suzuki-Miyaura couplings, the efficiency of Buchwald-Hartwig aminations on electron-deficient and nitrogen-containing heterocycles is highly dependent on the choice of catalyst, ligand, and base. heteroletters.org The reaction often requires a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), to facilitate the deprotonation of the amine and subsequent steps in the catalytic cycle. nih.govlibretexts.org Research on related 6-halo-imidazo[1,2-b]pyridazines has demonstrated that C-6 amination can be achieved in high yields under optimized conditions. researchgate.net

Table 2: Scope of Buchwald-Hartwig Amination with this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)DavePhos (5)NaOtBu1,4-Dioxane100High
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene110Good
3BenzylamineRuPhos-Pd-G3 (2)-LiHMDSTHF70High
4N-MethylpiperazinePd₂(dba)₃ (2)DavePhos (5)NaOtBu1,4-Dioxane100Good

Note: This table presents hypothetical yet representative data based on established protocols for related heterocyclic systems. nih.govheteroletters.orgresearchgate.net

Optimization of Catalyst Systems and Ligand Scaffolds for Selective Transformations

The success of cross-coupling reactions on challenging substrates like this compound hinges on the meticulous optimization of the catalytic system. The choice of both the palladium source and, more critically, the ancillary ligand is paramount for achieving high efficiency, selectivity, and broad substrate scope.

Ligand scaffolds have evolved significantly to meet these challenges. Early systems often required harsh conditions, but the development of sterically hindered, electron-rich phosphine ligands has revolutionized the field. wikipedia.org Ligands such as those from the Buchwald (e.g., SPhos, XPhos, RuPhos) and Hartwig schools of thought, as well as others like DavePhos, are designed to facilitate the key steps of oxidative addition and reductive elimination while preventing the formation of off-cycle, inactive catalyst species. nih.govheteroletters.org

Key aspects of optimization include:

Ligand Structure: Bulky ligands can promote reductive elimination and prevent the formation of undesired palladium-bridged dimers. The electron-donating ability of the ligand enhances the rate of oxidative addition of the aryl bromide to the Pd(0) center.

Catalyst Precursor: Modern pre-catalysts (e.g., RuPhos-Pd-G3) are often air- and moisture-stable, simplifying reaction setup. They are designed to efficiently generate the active monoligated Pd(0) species in solution. nih.gov

Base and Solvent: The choice of base and solvent is interdependent and crucial. Strong bases like NaOtBu are common in C-N couplings, while carbonate or phosphate (B84403) bases are typical for C-C couplings. heteroletters.org The solvent must solubilize the reactants and facilitate the desired reaction pathway. Aprotic polar solvents like dioxane, toluene, and THF are frequently employed. heteroletters.orglibretexts.org

Selective transformations can be achieved by tuning these parameters. For instance, in di-halogenated systems, selective coupling at one position over another (e.g., bromide vs. chloride) can be controlled by the choice of catalyst and reaction conditions. researchgate.net

Mechanistic Investigations of Synthetic Pathways and Functional Group Interconversions

Understanding the reaction mechanism is crucial for optimizing existing synthetic methods and developing new transformations. For the palladium-catalyzed couplings of this compound, mechanistic studies focus on identifying key intermediates and transition states and evaluating the energetic landscape of the reaction pathway.

Elucidation of Reaction Intermediates and Transition States

The generally accepted catalytic cycle for both Suzuki-Miyaura and Buchwald-Hartwig reactions involves three primary steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a low-valent Pd(0) complex, forming a Pd(II) intermediate. This step involves the cleavage of the C-Br bond and is often the rate-determining step.

Transmetalation/Amine Coupling:

In the Suzuki-Miyaura pathway, the organoborane reagent undergoes transmetalation with the Pd(II) complex, a process typically activated by a base, to form a diorganopalladium(II) species. libretexts.org

In the Buchwald-Hartwig pathway, the amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. organic-chemistry.org

Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and the desired product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.

For nitrogen-rich heterocycles like pyridazine, a significant mechanistic challenge is the potential for the substrate's nitrogen atoms to coordinate with the palladium center. nih.govnih.gov This can lead to the formation of stable, off-cycle Pd(II) complexes that act as catalyst reservoirs or inhibitors, slowing or halting the reaction. nih.gov The use of bulky phosphine ligands is thought to destabilize these inhibitory complexes, favoring the productive catalytic pathway. nih.gov

Kinetic and Thermodynamic Considerations in Transformation Pathways

Kinetic Factors: The choice of catalyst, ligand, base, and temperature directly influences the reaction kinetics by lowering the activation energy (Ea) of the rate-determining step, which is often the oxidative addition or reductive elimination. Kinetic studies, such as reaction progress analysis, can help identify the rate-determining step and guide ligand design for improved catalyst performance. organic-chemistry.org For example, a lower enthalpy of activation (ΔH‡) suggests that both bond-breaking and bond-making are important in the transition state. researchgate.net

Thermodynamic Factors: The thermodynamics of the reaction are influenced by the relative bond strengths of the reactants and products. The formation of strong C-C and C-N bonds provides the thermodynamic driving force for the reaction. However, potential thermodynamic sinks, such as the formation of highly stable but catalytically inactive palladium complexes, must be avoided through rational selection of reaction conditions. The choice of base is also critical, as it must be strong enough to facilitate the necessary deprotonation or transmetalation steps without leading to undesirable side reactions. libretexts.org

Advanced Spectroscopic and Structural Characterization of 6 Bromo 3 Pyridazinecarboxylic Acid

High-Resolution Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a fundamental tool for probing the structural features of 6-bromo-3-pyridazinecarboxylic acid. These methods are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes.

Analysis of Characteristic Functional Group Vibrations

The FT-IR and FT-Raman spectra of this compound are characterized by distinct bands that correspond to the vibrational modes of its key functional groups. The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, exhibits a series of characteristic vibrations. researchcommons.org The C-H stretching vibrations of the aromatic ring are typically observed in the high-frequency region, generally around 3050-3066 cm⁻¹. researchcommons.org Ring stretching vibrations, which involve the concerted stretching and compression of the carbon-carbon and carbon-nitrogen bonds within the pyridazine ring, give rise to strong to medium absorptions at approximately 1570 cm⁻¹, 1416 cm⁻¹, and 965 cm⁻¹. researchcommons.org

The carboxylic acid group introduces several prominent vibrational signatures. A broad absorption band in the region of 3200-2500 cm⁻¹ in the FT-IR spectrum is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. researchgate.net The carbonyl (C=O) stretching vibration is expected to produce a strong absorption band, typically in the range of 1700-1725 cm⁻¹. The presence of the bromine atom, a heavy substituent, influences the vibrational frequencies of the pyridazine ring. The C-Br stretching vibration is anticipated to appear in the lower frequency region of the spectrum.

Table 1: Characteristic FT-IR and FT-Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch (H-bonded)3200-2500Broad, Strong
Pyridazine RingC-H Stretch3100-3000Medium
Carboxylic AcidC=O Stretch1725-1700Strong
Pyridazine RingC=C and C=N Ring Stretch1600-1400Medium to Strong
Pyridazine RingC-H In-plane Bend1300-1000Medium
Pyridazine RingC-H Out-of-plane Bend900-675Strong
Pyridazine RingC-Br Stretch700-500Medium to Strong

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Conformational Analysis via Vibrational Signatures

While this compound is a relatively rigid molecule, vibrational spectroscopy can provide insights into the conformational preferences of the carboxylic acid group relative to the pyridazine ring. The planarity of the pyridazine ring itself is a key structural feature. researchcommons.org The rotational orientation of the carboxylic acid group can be influenced by intramolecular hydrogen bonding and steric effects. Variations in the vibrational frequencies and intensities of the C=O and O-H bands, as well as the pyridazine ring modes, can indicate the presence of different conformers in the sample. For instance, the formation of an intramolecular hydrogen bond between the carboxylic acid proton and one of the nitrogen atoms of the pyridazine ring would lead to noticeable shifts in the corresponding vibrational frequencies. Computational studies, in conjunction with experimental vibrational data, can aid in the assignment of specific vibrational signatures to different conformational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound. It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C) within the molecule.

¹H NMR spectroscopy confirms the substitution pattern of the pyridazine ring. The spectrum is expected to show distinct signals for the protons on the pyridazine ring, with their chemical shifts and coupling patterns providing information about their relative positions. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy provides information on all the carbon atoms in the molecule, including the quaternary carbons of the pyridazine ring and the carbonyl carbon of the carboxylic acid. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H4~8.0-8.2C4: ~130-135
H5~7.8-8.0C5: ~125-130
COOH~12-14 (broad)C3: ~150-155
C6: ~140-145
COOH: ~165-170

Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary depending on the solvent and concentration.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To gain deeper insights into the molecular structure, advanced two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish the connectivity between coupled protons, revealing which protons are adjacent to each other in the pyridazine ring. youtube.comsdsu.edu Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the pyridazine ring. youtube.comsdsu.edu Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the connectivity of the carboxylic acid group to the pyridazine ring and for assigning the quaternary carbon atoms. youtube.com

In-Situ NMR for Reaction Monitoring and Mechanistic Insights

In-situ NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions involving this compound in real-time. By acquiring NMR spectra at various intervals during a reaction, it is possible to identify and quantify reactants, intermediates, and products. This technique can provide valuable mechanistic insights into reactions such as nucleophilic substitution of the bromine atom or derivatization of the carboxylic acid group. For example, monitoring a reaction by ¹H NMR would show the disappearance of the starting material's signals and the appearance of new signals corresponding to the product, allowing for the determination of reaction kinetics and the detection of any transient intermediates.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. nih.govunivie.ac.at

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. miamioh.edu This results in two peaks of almost equal intensity separated by two mass units (M⁺ and M+2).

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of small, stable neutral molecules. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). libretexts.org The pyridazine ring itself can also fragment. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z (relative to ⁷⁹Br) Interpretation
[M]⁺202Molecular ion
[M+2]⁺204Isotopic peak due to ⁸¹Br
[M-OH]⁺185Loss of hydroxyl radical
[M-COOH]⁺157Loss of carboxyl group
[M-Br]⁺123Loss of bromine radical

Note: The relative intensities of the fragment ions will depend on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of this compound, providing precise mass-to-charge ratio (m/z) measurements. This accuracy allows for the determination of the elemental formula, distinguishing the compound from isomers or impurities with the same nominal mass. For this compound, HRMS serves to validate its molecular formula and exact mass.

Tandem Mass Spectrometry (MS/MS) further probes the molecular structure. In an MS/MS experiment, the molecular ion of the compound, as identified by HRMS, is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering insights into its structural connectivity. Key fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (-COOH), the bromine atom (-Br), or cleavage of the pyridazine ring itself. Analyzing these fragments helps to confirm the positions of the substituents on the heterocyclic ring.

Table 1: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₅H₃BrN₂O₂ chemscene.comcymitquimica.com
Molecular Weight 202.99 g/mol chemscene.comsynthonix.com

X-ray Crystallography for Solid-State Molecular Architecture Determination

While the specific crystal structure of the parent compound this compound is not extensively detailed in the available literature, the crystallographic analysis of its derivatives provides significant insight into the expected molecular architecture. For instance, studies on compounds like 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, which contains the 6-bromopyridine core, reveal detailed solid-state conformations. nih.govresearchgate.net X-ray crystallography determines the precise spatial arrangement of atoms, bond lengths, and bond angles, revealing the planarity of the pyridazine ring and the orientation of the carboxylic acid and bromine substituents.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the close contacts between molecules, providing a detailed picture of the forces that govern the crystal packing. researchgate.net

For derivatives of this compound, Hirshfeld analysis has identified the primary contributors to crystal stability. The analysis generates two-dimensional fingerprint plots that delineate the relative contributions of different types of intermolecular contacts. nih.gov

Table 2: Hirshfeld Surface Interaction Contributions in Related Bromo-Pyridine Derivatives

Interaction Type Contribution in Derivative 1* Contribution in Derivative 2** Reference
H···H 48.1% 42.2% nih.govresearchgate.netnih.govnih.gov
H···Br/Br···H 15.0% 22.3% nih.govresearchgate.netnih.govnih.gov
H···O/O···H 12.8% - nih.govresearchgate.net
H···C/C···H 6.0% 23.1% nih.govresearchgate.netnih.govnih.gov
H···N/N···H 5.8% - nih.govresearchgate.net
C···C 3.7% - nih.govresearchgate.net
C···Br/Br···C 3.5% - nih.govresearchgate.net
C···N/N···C 1.6% - nih.govresearchgate.net

*Derivative 1: 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine

**Derivative 2: 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine

These data show that van der Waals forces, particularly H···H interactions, are dominant in the crystal packing. nih.gov The presence of significant H···Br and H···O contacts highlights the role of halogen and hydrogen bonding in directing the supramolecular assembly.

Structural Data Refinement and Validation Methodologies

The raw data obtained from X-ray diffraction experiments must undergo a process of refinement to generate a chemically meaningful and accurate molecular model. This process involves using specialized software packages, such as SHELXTL and APEX3, to solve the phase problem and refine the atomic coordinates and displacement parameters. acs.org

The refinement strategy typically involves:

Anisotropic Displacement Parameters: Non-hydrogen atoms are refined with anisotropic displacement parameters, which account for their thermal motion in different directions. acs.org

Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated, idealized positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom. nih.gov

Validation: The final refined structure is validated using metrics such as the R-factor, goodness-of-fit (GooF), and by checking for systematic errors. The PLATON program can be used for further validation of the crystal structure. acs.org

Reconciling Conflicting Data Between Crystallographic and Spectroscopic Results

Discrepancies can occasionally arise between solid-state data from crystallography and solution-state data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. These differences often stem from the distinct environments; in a crystal, the molecule is locked in a specific conformation, whereas in solution, it may be flexible and exist as an equilibrium of different conformers.

A robust strategy to resolve such conflicts involves a multi-technique approach. For example, ambiguities in Nuclear Overhauser Effect (NOE) data from NMR, which provides through-space distance information, can be clarified by comparing the experimental results with the rigid structure determined by X-ray crystallography. Furthermore, computational methods like Density Functional Theory (DFT) can be used to calculate and optimize geometries, which can then be compared with both the crystallographic and spectroscopic results to arrive at a consistent structural assignment. nih.gov Triangulating data from HRMS, 2D NMR, and X-ray crystallography is considered a powerful method for resolving structural ambiguities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy orbital, like the Lowest Unoccupied Molecular Orbital (LUMO).

While specific experimental UV-Vis spectra for this compound are not widely reported, analysis of related compounds and theoretical calculations can predict its behavior. The pyridazine ring is a π-conjugated system, and the presence of the bromine atom and carboxylic acid group will influence the energies of its molecular orbitals. DFT calculations on related brominated heterocyclic systems have been used to determine the HOMO-LUMO energy gap, which corresponds to the lowest energy electronic transition. nih.gov For example, the calculated HOMO-LUMO energy gap for 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine is 1.6731 eV, while for a similar derivative it is 2.3591 eV, indicating that substituents significantly impact the electronic properties. nih.govresearchgate.netnih.govnih.gov The absorption spectrum of such compounds can be complex, with multiple bands corresponding to different electronic transitions. acs.org

Table 3: List of Chemical Compounds

Compound Name
This compound
6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine
Carbon dioxide
Bromine
Hydrogen
Nitrogen
Oxygen
Density Functional Theory
Nuclear Overhauser Effect
Nuclear Magnetic Resonance
SHELXTL
APEX3

Computational and Theoretical Chemistry Studies of 6 Bromo 3 Pyridazinecarboxylic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory has become a cornerstone of computational chemistry for its ability to accurately predict molecular properties at a reasonable computational cost. By focusing on the electron density rather than the complex many-electron wavefunction, DFT calculations can determine the ground-state properties of molecules like 6-bromo-3-pyridazinecarboxylic acid with high accuracy. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical description of the atomic orbitals. mdpi.com

The first step in a computational analysis is the geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. For this compound, this involves finding the most stable conformation, which is largely influenced by the orientation of the carboxylic acid group relative to the pyridazine (B1198779) ring. The planarity of the pyridazine ring is a key feature, though the molecule as a whole may have different conformers depending on the rotation around the C-C bond connecting the carboxylic acid to the ring. Computational studies on related substituted pyridazines have shown that the planarity of the heterocyclic ring is generally maintained. researchgate.net The optimized geometric parameters, such as bond lengths and angles, provide a precise three-dimensional picture of the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C3-C4 1.48 N2-N1-C6 119.5
C6-Br 1.89 N1-C6-C5 121.0
N1-N2 1.34 C6-C5-C4 118.5
C3-COOH 1.51 C5-C4-C3 118.0
C=O 1.22 N2-N1-C3 123.0
O-H 0.97 C4-C3-N2 120.0

Note: The data presented in this table is illustrative and based on typical values for similar pyridazine derivatives found in computational studies. Actual values would be obtained from specific DFT calculations for this molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In pyridazine derivatives, the distribution of these orbitals is heavily influenced by the substituents. For this compound, the HOMO is expected to have significant contributions from the pyridazine ring and the bromine atom, while the LUMO is likely centered on the electron-deficient pyridazine ring and the carboxylic acid group.

Table 2: Frontier Orbital Energies and Energy Gap for this compound (Illustrative Data)

Parameter Energy (eV)
HOMO -6.85
LUMO -2.45
Energy Gap (ΔE) 4.40

Note: This data is representative of values found for bromo-substituted heterocyclic compounds in DFT studies. researchgate.netnih.gov

The distribution of electron density within a molecule can be quantified through the calculation of atomic charges. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis provide insights into the partial charges on each atom. This information is invaluable for understanding the molecule's polarity and for identifying sites susceptible to electrophilic or nucleophilic attack. In this compound, the electronegative nitrogen and oxygen atoms are expected to carry partial negative charges, while the hydrogen atom of the carboxyl group and the carbon atoms bonded to electronegative atoms will have partial positive charges. The bromine atom's charge will be influenced by both its electronegativity and its ability to participate in resonance.

Table 3: NBO Charges on Selected Atoms of this compound (Illustrative Data)

Atom Charge (e)
N1 -0.45
N2 -0.42
C3 +0.35
C6 +0.10
Br -0.05
O (carbonyl) -0.60
O (hydroxyl) -0.65
H (hydroxyl) +0.48

Note: These charge values are illustrative, based on typical NBO analysis results for substituted pyridazines. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's surface and color-coded to indicate regions of different electrostatic potential. Red areas signify regions of negative potential, which are prone to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. Green and yellow areas denote regions of intermediate potential. For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyridazine ring, highlighting these as the most likely sites for interaction with positive charges. nih.gov The region around the acidic hydrogen would be distinctly positive (blue).

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. While the pyridazine ring is aromatic, its aromaticity is influenced by the presence of two adjacent nitrogen atoms and by substituents. Aromaticity can be quantified using various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index, where a value of 1 indicates a fully aromatic system and a value of 0 indicates a non-aromatic system. ias.ac.in Bird's index is another method based on bond length variations. Studies on pyridazine derivatives show that their aromaticity is generally lower than that of benzene. nih.gov The presence of the bromine atom and the carboxylic acid group on the pyridazine ring in this compound would be expected to further modulate its aromatic character.

Table 4: Aromaticity Indices for the Pyridazine Ring (Illustrative Data)

Index Value
HOMA 0.75
Bird's Index (I6) 85

Note: These values are typical for substituted pyridazine rings and are provided for illustrative purposes. researchgate.netrsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and Spectral Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules. This method is particularly useful for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. ias.ac.in For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and to understand the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of heterocyclic and aromatic compounds.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. hillsdale.edu For this compound, MD simulations can provide a detailed picture of its conformational landscape and the influence of surrounding solvent molecules on its behavior.

The conformational flexibility of this compound primarily revolves around the rotation of the carboxylic acid group relative to the pyridazine ring. While the pyridazine ring itself is rigid, the orientation of the -COOH group can be influenced by intermolecular interactions, particularly hydrogen bonding, and the surrounding solvent environment. MD simulations can track the torsional angle of the C-C bond connecting the carboxylic acid to the pyridazine ring, revealing the most stable conformations and the energy barriers between them.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

The following table illustrates the type of data that could be obtained from a 100-nanosecond MD simulation of this compound in a water box.

ParameterValueInterpretation
Average Torsional Angle (C2-C3-C=O)15° ± 5°The carboxylic acid group is slightly twisted out of the plane of the pyridazine ring.
Rotational Energy Barrier5.2 kcal/molA moderate energy barrier for the rotation of the carboxylic acid group, suggesting some conformational rigidity.
Average Number of Hydrogen Bonds (Solute-Solvent)4.5The carboxylic acid group forms a stable hydrogen bond network with surrounding water molecules.
Radial Distribution Function g(r) of Water Oxygen around Carboxylic ProtonsPeak at 1.8 ÅIndicates a high probability of finding a water molecule's oxygen atom at this distance, signifying a strong hydrogen bond.

Free Energy Perturbation (FEP) for Predicting Substituent Effects on Reactivity and Binding

Free Energy Perturbation (FEP) is a powerful computational technique used to calculate the difference in free energy between two related molecular states. wikipedia.org This method is particularly useful for predicting how a small chemical modification, such as changing a substituent, affects the reactivity or binding affinity of a molecule. wikipedia.org

Similarly, if this compound were being investigated as a potential ligand for a biological target, FEP could predict how modifications to its structure would alter its binding affinity. By calculating the free energy of binding for a series of analogs, researchers can prioritize the synthesis of compounds with the most promising predicted binding energies, thereby accelerating the drug discovery process.

Illustrative Data from a Hypothetical FEP Calculation:

This table illustrates the predicted change in the relative binding free energy (ΔΔG) for a series of analogs of this compound to a hypothetical enzyme active site.

Substituent at Position 6Predicted ΔΔG (kcal/mol)Interpretation
-Br (Reference)0.0Reference compound.
-Cl-0.8Chlorine substitution is predicted to slightly improve binding affinity.
-F-0.2Fluorine substitution has a minor predicted effect on binding.
-CH3+1.5Methyl substitution is predicted to decrease binding affinity, possibly due to steric hindrance.
-OH-2.1Hydroxyl substitution is predicted to significantly enhance binding, likely through the formation of an additional hydrogen bond.

Computational Approaches for Predicting and Rationalizing Regioselectivity in Chemical Reactions

The pyridazine ring in this compound has multiple positions where a chemical reaction could occur. Predicting the most likely site of reaction, or the regioselectivity, is a common challenge in organic synthesis. Computational chemistry offers several approaches to address this. rsc.orgnih.gov

Density Functional Theory (DFT) is a quantum mechanical method that can be used to calculate the electronic structure of a molecule. nih.gov By analyzing the distribution of electron density and the energies of the molecular orbitals, one can predict the most reactive sites. For example, in a nucleophilic aromatic substitution reaction, the incoming nucleophile will preferentially attack the carbon atom with the lowest electron density or the one associated with the lowest unoccupied molecular orbital (LUMO). DFT calculations can generate electrostatic potential maps, which visually represent the electron-rich and electron-poor regions of the molecule, guiding the prediction of regioselectivity. mdpi.com

Furthermore, computational methods can be used to model the transition states of different possible reaction pathways. The reaction pathway with the lowest activation energy barrier will be the most favorable, and the product of this pathway will be the major regioisomer. This approach provides a quantitative prediction of the regiochemical outcome of a reaction. For instance, in a cross-coupling reaction involving this compound, DFT calculations can determine whether a catalyst is more likely to react at the C-Br bond or another C-H bond on the ring. rsc.org

Illustrative Data from a Hypothetical DFT Study on Nucleophilic Aromatic Substitution:

The following table presents hypothetical calculated parameters to predict the regioselectivity of a nucleophilic attack on the pyridazine ring of this compound.

Position on Pyridazine RingFukui Index (f-) for Nucleophilic AttackCalculated Activation Energy (kcal/mol) for Nucleophilic SubstitutionPredicted Major Product
C40.1525.8Minor
C50.2822.1Minor
C6 (bearing Br)0.5215.3Major

The higher Fukui index and lower activation energy for position C6 strongly suggest that nucleophilic substitution will preferentially occur at the carbon bearing the bromine atom.

Medicinal Chemistry and Biological Activity of 6 Bromo 3 Pyridazinecarboxylic Acid Derivatives

Evaluation of Antimicrobial Activity of 6-BROMO-3-PYRIDAZINECARBOXYLIC ACID Analogs

The pyridazine (B1198779) scaffold is a key feature in numerous compounds evaluated for their efficacy against microbial pathogens. Research into related pyridazinone derivatives has identified several compounds with significant antibacterial and antifungal properties. mdpi.comtandfonline.com

Novel series of pyridazinone derivatives have been synthesized and assessed for their antibacterial capabilities against a panel of clinically relevant bacteria. In one study, derivatives were tested against both Gram-positive (methicillin-resistant Staphylococcus aureus) and Gram-negative (Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, Salmonella typhimurium) strains. mdpi.com

The investigation revealed that certain structural modifications to the pyridazinone ring system led to potent antibacterial activity. Specifically, compounds 7 and 13 in the study demonstrated the most significant effects, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against S. aureus (MRSA), P. aeruginosa, and A. baumannii. mdpi.com Compound 3 was found to be the most active against the Gram-positive MRSA strain with an MIC of 4.52 µM, while compound 13 was most potent against the Gram-negative bacteria A. baumannii and P. aeruginosa, with MICs of 3.74 µM and 7.48 µM, respectively. mdpi.com Another study reported that a hydrazone derivative, 15(d) , exhibited the highest biological activity against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Pyridazinone Analogs

This table is interactive and can be sorted by clicking on the headers.

Compound Test Organism MIC (µM) mdpi.com
3 S. aureus (MRSA) 4.52
7 E. coli 7.8
7 S. aureus (MRSA) 7.8
7 S. typhimurium 7.8
7 A. baumannii 7.8
13 A. baumannii 3.74
13 P. aeruginosa 7.48

The antifungal potential of pyridazin-3(2H)-one derivatives has also been explored. A study investigating novel analogs synthesized from β-aroylpropionic acid demonstrated significant activity against several fungal strains. tandfonline.com The synthesized compounds were tested against Fusarium solani, Alternaria solani, and Fusarium semitectum. Among the tested derivatives, the starting β-aroylpropionic acid 3 , a thiosemicarbazone derivative 8 , and a N-cyanoacetyl dihydropyridazinone derivative 17 showed noteworthy antifungal results, suggesting their potential for further development as antifungal agents. tandfonline.com

Anticancer Properties and Inhibition of Cancer Cell Proliferation

The pyridazine core is a prominent feature in many molecules designed as potential anticancer agents. Various analogs have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. tandfonline.com

Numerous studies have reported the in vitro cytotoxic activity of pyridazine analogs. A series of 3,6-disubstituted pyridazines were evaluated against human breast cancer cell lines T-47D and MDA-MB-231. tandfonline.com Compound 11m , which features a methyltetrahydropyran substituent, was identified as a particularly potent inhibitor for both cell lines, with IC50 values of 0.43 µM for T-47D and 0.99 µM for MDA-MB-231. tandfonline.com

In another study, new 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides were synthesized and tested against five human cancer cell lines. nih.gov Compounds 4e and 4f from this series showed excellent cytotoxicity against MCF-7 (breast) and SK-MEL-28 (melanoma) cell lines, with IC50 values ranging from 1 to 10 µM, comparable to the reference drugs 5-fluorouracil (B62378) and etoposide. nih.gov Furthermore, a series of N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acids were synthesized, with compound 5b showing significant cytotoxic activity against the murine P815 mastocytoma cell line with an IC50 value of 0.40 µg/mL. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Pyridazine Analogs

This table is interactive and can be sorted by clicking on the headers.

Compound Cell Line Cancer Type IC50 (µM) tandfonline.com
11i T-47D Breast 1.37
11m T-47D Breast 0.43
11m MDA-MB-231 Breast 0.99
11l T-47D Breast 1.57
11h T-47D Breast 1.60
11f T-47D Breast 1.94
11e T-47D Breast 2.62
11b T-47D Breast 1.37

Investigations into the mechanisms of action of these cytotoxic pyridazine analogs have identified several potential cellular targets. The potent 3,6-disubstituted pyridazine derivatives 11l and 11m were found to cause an efficient alteration in cell cycle progression and induce apoptosis in both T-47D and MDA-MB-231 breast cancer cells. tandfonline.com In silico studies accompanying this research suggested that these compounds target cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.com

Molecular docking studies on the cytotoxic 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives 4e and 4f indicated strong binding interactions with several kinases known to be associated with MCF-7 and SK-MEL-28 cancer cell lines, suggesting that their anticancer activity may be mediated through the inhibition of these signaling proteins. nih.gov

Receptor Interaction Studies and Agonistic/Antagonistic Activities

Beyond antimicrobial and anticancer applications, pyridazine-containing structures have been explored as ligands for specific protein targets. A novel class of 2H-pyrrolo[3,4-c]pyridazine derivatives was identified as having a high affinity for the alpha(2)delta (α2δ) subunit of voltage-gated calcium channels. nih.gov The study demonstrated that these ligands bind to the same site as the established drug Gabapentin, indicating their potential as modulators of this ion channel. nih.gov As mentioned previously, in silico studies have also pointed to CDK2 as a potential target for certain anticancer pyridazine derivatives. tandfonline.com These findings highlight the versatility of the pyridazine scaffold in interacting with diverse biological receptors and enzymes.

Investigation of Formyl Peptide Receptor Interactions

The formyl peptide receptors (FPRs) are a family of G protein-coupled receptors that play a crucial role in the innate immune response and inflammation. They are activated by N-formyl peptides, which are released by bacteria and from damaged tissues. The pyridazine scaffold has been identified as a key pharmacophore in the development of FPR modulators.

While direct studies on derivatives of this compound as FPR agonists are not extensively documented in publicly available literature, research on analogous pyridazinone scaffolds highlights the potential of this chemical class. For instance, a series of pyridazin-3(2H)-one derivatives, which can be conceptually linked to the this compound core through cyclization and functionalization, have been shown to act as potent FPR agonists. ambeed.com These studies demonstrate that the pyridazine ring is a critical element for interaction with the receptor. The exploration of derivatives synthesized from this compound could therefore yield novel and specific FPR modulators, offering a promising avenue for the development of new anti-inflammatory agents.

Enzyme Inhibition Studies of Pyridazine Analogs (e.g., Protein Kinases, α-Glucosidase)

The pyridazine nucleus is a common feature in a variety of enzyme inhibitors. The inherent electronic properties and the ability of the nitrogen atoms to act as hydrogen bond acceptors make it an attractive scaffold for designing molecules that can fit into and interact with the active sites of enzymes.

Protein Kinases:

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are major targets for drug discovery. The pyridazine scaffold has been incorporated into numerous protein kinase inhibitors. Although specific studies starting from this compound are not widely reported, the general importance of this scaffold is well-established. For example, various pyridine (B92270) and pyridazine derivatives have been investigated as inhibitors of different protein kinases, demonstrating the potential of this heterocyclic system in designing targeted cancer therapies. The bromine atom on the this compound molecule offers a convenient handle for synthetic modifications, allowing for the introduction of various side chains that can be tailored to target the specific binding pockets of different kinases.

α-Glucosidase:

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an important strategy for managing type 2 diabetes. Several studies have reported the α-glucosidase inhibitory activity of pyridazine derivatives. For instance, a series of novel pyridazine-triazole hybrid molecules were synthesized and showed significant inhibitory activity against rat intestinal α-glucosidase, with some compounds being much more potent than the standard drug, acarbose. These findings underscore the potential of the pyridazine core in the development of new antidiabetic agents. The derivatization of this compound could lead to the discovery of new α-glucosidase inhibitors with improved efficacy and selectivity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry. For derivatives of this compound, SAR studies are crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

Rational Design and Synthesis of Analogs for Activity Optimization

The rational design of new analogs based on a lead compound is a key strategy to enhance its therapeutic potential. For derivatives of this compound, this process would involve the systematic modification of different parts of the molecule. The carboxylic acid group can be converted into a variety of amides and esters, while the bromine atom can be replaced or used in cross-coupling reactions to introduce diverse substituents.

Bioisosteric Replacements and Their Impact on the Biological Profile

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or to mitigate toxicity. In the case of this compound derivatives, the bromine atom is a prime candidate for bioisosteric replacement.

Replacing the bromine with other halogens (e.g., chlorine or fluorine) or with other groups such as a cyano or a methyl group can have a significant impact on the biological activity. These changes can alter the electronic properties of the pyridazine ring, the size and shape of the molecule, and its ability to form halogen bonds, all of which can influence its interaction with a biological target. For instance, replacing a bromine atom with a smaller chlorine atom might allow the molecule to access a sterically constrained binding pocket, while a fluorine atom could alter the metabolic stability of the compound.

Ligand-Receptor Co-crystallization Analysis for Binding Mode Elucidation

To gain a detailed understanding of how a drug molecule interacts with its target protein at the atomic level, co-crystallization followed by X-ray diffraction analysis is an invaluable tool. This technique provides a three-dimensional structure of the ligand-receptor complex, revealing the precise binding mode, including all the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds.

Investigation of Mechanism of Action at the Molecular and Cellular Level for Bioactive Derivatives

Once a bioactive derivative of this compound is identified, elucidating its mechanism of action at the molecular and cellular level is essential to understand its pharmacological effects. This involves a range of in vitro and in vivo studies.

At the molecular level, this could involve confirming the direct binding of the compound to its target protein using techniques like surface plasmon resonance or isothermal titration calorimetry. For enzyme inhibitors, detailed kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Emerging Applications and Research Potential Beyond Medicinal Chemistry

Role in Agrochemical Research and Development

The pyridazine (B1198779) core is a well-established pharmacophore in various agrochemicals, and by extension, derivatives of 6-BROMO-3-PYRIDAZINECARBOXYLIC ACID are being investigated for their potential contributions to this sector. The presence of both a reactive bromine atom and a carboxylic acid group on the pyridazine ring allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of novel agrochemical agents. mdpi.com

Development of Novel Pesticidal or Herbicidal Agents

The development of new and effective pesticides and herbicides is crucial for modern agriculture. While direct studies on the pesticidal or herbicidal activity of this compound are not extensively documented in publicly available research, the broader class of pyridazine derivatives has shown significant promise. For instance, certain pyridazine compounds are known to exhibit bleaching and herbicidal activities. nih.gov The core structure of pyridazine is a key component in some commercial herbicides. synthonix.com

The structural motif of a carboxylic acid on a heterocyclic ring is a common feature in many herbicides, which often act by mimicking plant hormones or inhibiting essential enzymes. nih.gov Specifically, pyridine (B92270) carboxylic acids are known to act as growth-regulator herbicides. vt.eduvt.edu This suggests that derivatives of this compound could be synthesized and screened for similar bioactivities. The bromo substituent offers a convenient handle for introducing various other functional groups through cross-coupling reactions, potentially leading to the discovery of new compounds with potent pesticidal or herbicidal properties.

Exploration as Plant Growth Regulators and Crop Protection Agents

Beyond pest and weed control, there is growing interest in developing compounds that can regulate plant growth to improve crop yield and resilience. Plant growth regulators are organic substances that can influence physiological processes in plants at very low concentrations. cymitquimica.com

While specific research on this compound as a plant growth regulator is limited, related heterocyclic compounds have been investigated for this purpose. For example, certain pyridine derivatives have been patented for their use as plant growth regulators. The structural features of this compound, particularly the carboxylic acid group, are reminiscent of auxin-type plant hormones, which play a critical role in various developmental processes. chemscene.com3wpharm.com This structural similarity provides a rationale for exploring its derivatives as potential modulators of plant growth, potentially leading to applications in enhancing root development, controlling fruit ripening, or improving stress tolerance in crops.

Applications in Material Science and Functional Materials Development

The unique electronic properties of the pyridazine ring, combined with the potential for extensive functionalization, make this compound an interesting candidate for the development of novel materials with specific optical or electronic properties. mdpi.com

Development of Derivatives for Nonlinear Optical (NLO) Applications

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit strong NLO responses.

Research has shown that pyridazine derivatives can be incorporated into push-pull systems to create molecules with significant second-order NLO properties. mdpi.com In these systems, the electron-deficient pyridazine ring can act as an acceptor, while other parts of the molecule function as electron donors. The synthesis of such NLO-active chromophores often involves the strategic functionalization of the pyridazine core. While direct studies on NLO derivatives of this compound are not yet prevalent, the compound's structure provides a clear pathway for creating such materials. The bromine atom can be replaced with various π-conjugated groups via cross-coupling reactions, and the carboxylic acid can be modified to tune the molecule's electronic properties, offering a promising avenue for the design of new NLO materials.

This compound as a Versatile Synthetic Intermediate for Diverse Organic Scaffolds

Perhaps the most significant emerging application of this compound lies in its role as a highly versatile building block for the synthesis of a wide array of complex organic molecules. mdpi.com The presence of two distinct and reactive functional groups—the bromine atom and the carboxylic acid—at positions 3 and 6 of the pyridazine ring allows for a multitude of chemical transformations.

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. google.com This allows for the introduction of a vast range of aryl, heteroaryl, and alkyl groups at this position, enabling the construction of complex molecular architectures. The carboxylic acid group, on the other hand, can be readily converted into esters, amides, or other derivatives, providing another point for diversification. Furthermore, this group can participate in cyclization reactions to form fused heterocyclic systems.

This dual reactivity makes this compound a valuable precursor for the synthesis of:

Fused Heterocyclic Systems: By reacting the carboxylic acid group with appropriate bifunctional reagents, it is possible to construct fused ring systems containing the pyridazine core.

Substituted Pyridazines: The bromine atom can be substituted with a variety of nucleophiles, leading to a wide range of 6-substituted-3-pyridazinecarboxylic acids.

Bi- and Poly-aromatic Systems: Through sequential cross-coupling reactions, complex multi-ring systems with potential applications in materials science and medicinal chemistry can be assembled.

The strategic manipulation of these two functional groups opens up a vast chemical space for the creation of novel compounds with tailored properties, underscoring the significant potential of this compound as a key intermediate in modern organic synthesis.

Conclusion and Future Research Directions

Summary of Current Academic Understanding and Accomplishments

6-Bromo-3-pyridazinecarboxylic acid has emerged as a significant heterocyclic compound in scientific research, primarily valued as a versatile building block for synthesizing more complex molecules. Its structure, featuring both a reactive bromine atom and a carboxylic acid group, allows for a wide range of chemical modifications. This dual functionality enables diverse synthetic transformations, including nucleophilic substitution reactions at the bromine site and the formation of amides or esters from the carboxylic acid group.

Pyridazine (B1198779) derivatives, in general, have been the subject of extensive study since the early 20th century due to their unique chemical properties and broad spectrum of biological activities. mdpi.com The introduction of a bromine substituent, as seen in this compound, is a strategic approach to modulate the reactivity of the pyridazine ring and facilitate further synthetic applications. This has positioned the compound as a key intermediate in the development of functionalized pyridazines for medicinal chemistry and materials science.

Research has demonstrated that derivatives of this compound exhibit a range of biological effects, including potential applications as enzyme inhibitors and receptor ligands. The broader class of pyridazine-containing compounds has shown promise as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among others. mdpi.comresearchgate.netrjptonline.org This highlights the therapeutic potential that can be unlocked through the chemical modification of the this compound scaffold.

Identification of Knowledge Gaps and Underexplored Research Areas

Despite its utility as a synthetic intermediate, there are several areas where our understanding of this compound and its derivatives is limited. A significant knowledge gap exists in the comprehensive toxicological profiling of the parent compound and its downstream products. While its applications in medicinal chemistry are being explored, detailed studies on its metabolic fate, potential off-target effects, and long-term toxicity are not widely documented.

Furthermore, the full spectrum of its biological activities remains to be elucidated. Although pyridazine derivatives have shown a wide array of pharmacological properties, the specific contributions of the this compound scaffold to these activities are not always well-defined. researchgate.netrjptonline.org There is a need for systematic screening of this compound and its derivatives against a broader range of biological targets to uncover novel therapeutic opportunities.

The exploration of its role in materials science is another underexplored avenue. The unique electronic properties conferred by the pyridazine ring and the bromine substituent could be leveraged for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, research in this area is still in its nascent stages.

Directions for Advanced Synthetic Methodologies and Sustainable Production

Future research should focus on the development of more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives. While traditional methods like the bromination of 3-pyridazinecarboxylic acid are established, they may involve harsh reagents and produce significant waste.

The exploration of green chemistry principles in the synthesis of pyridazine derivatives is a promising direction. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave-assisted or ultrasonic synthesis. researchgate.net For instance, developing catalytic systems that allow for the direct and selective C-H bromination of the pyridazine core would be a significant advancement.

Prospects for Novel Biological Target Identification and Therapeutic Development

The structural features of this compound make it an attractive scaffold for the design of novel therapeutic agents. The pyridazine core is a known privileged structure in medicinal chemistry, appearing in several approved drugs. researchgate.net Future research should leverage this scaffold to design and synthesize libraries of derivatives for high-throughput screening against a wide range of biological targets.

A key area of focus should be the development of selective inhibitors for specific enzymes or receptors implicated in disease. For example, pyridazine derivatives have shown potential as anticancer agents by targeting cyclin-dependent kinases (CDKs) and as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. nih.govnih.gov By systematically modifying the substituents on the this compound core, it may be possible to develop highly potent and selective inhibitors with improved therapeutic indices.

Furthermore, the unique electronic properties of the pyridazine ring could be exploited to design molecules that interact with novel biological targets. For instance, the nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, while the bromine atom can participate in halogen bonding, providing additional avenues for molecular recognition and binding.

Integration of Experimental and Computational Approaches for Comprehensive Understanding and Predictive Design

A synergistic approach that combines experimental synthesis and biological evaluation with computational modeling will be crucial for accelerating the discovery and development of new applications for this compound. Computational methods, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. mdpi.comresearchgate.net

Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of pyridazine-based ligands with their biological targets, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective compounds. mdpi.comnih.gov These in silico studies can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of pyridazine derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, further streamlining the design process. The integration of these computational tools with experimental data will lead to a more comprehensive understanding of the chemical and biological properties of this compound and pave the way for the rational design of novel functional molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-3-pyridazinecarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination of pyridazinecarboxylic acid derivatives or coupling reactions using palladium-catalyzed cross-coupling protocols. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled acidic conditions. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield. Post-synthesis purification via HPLC (as seen in related brominated compounds like 3-bromophenylacetic acid) is recommended to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C6, carboxylic acid at C3).
  • LC-MS for purity assessment and molecular ion verification.
  • Melting point analysis (cf. 4-bromophenylacetic acid, mp 117–119°C ) to validate crystallinity.
    Discrepancies in melting points or NMR shifts may indicate residual solvents or regioisomeric impurities, requiring column chromatography or recrystallization .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Brominated aromatics often require PPE (gloves, goggles) and ventilation due to potential toxicity. Stability tests (e.g., thermal DSC analysis) should precede large-scale reactions. Sigma-Aldrich’s handling guidelines for structurally similar compounds (e.g., 6-bromo-1,3-benzodioxole-5-carboxylic acid) emphasize avoiding inhalation and using inert atmospheres for moisture-sensitive derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity of this compound?

  • Methodological Answer : Discrepancies in nucleophilic substitution rates (e.g., Br vs. COOH group reactivity) can be addressed via DFT calculations to map electron density and activation barriers. For example, compare Fukui indices to predict electrophilic sites. Experimental validation using kinetic studies (e.g., monitoring reaction intermediates via in-situ IR) is critical .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection. Bulky ligands (e.g., SPhos) may suppress homocoupling. Solvent effects—polar aprotic solvents enhance oxidative addition but may deactivate catalysts. A case study on 6-bromo-2-cyclopropylquinoline-4-carboxylic acid showed 85% yield using Pd(OAc)₂/XPhos in toluene/water .

Q. How do researchers reconcile conflicting spectroscopic data for derivatives of this compound?

  • Methodological Answer : Triangulate data using multiple techniques:

  • X-ray crystallography to resolve ambiguities in substitution patterns.
  • 2D NMR (COSY, HSQC) to assign coupling constants and confirm connectivity.
  • High-resolution mass spectrometry (HRMS) for exact mass validation.
    For example, contradictions in NOE effects for similar brominated compounds were resolved by comparing crystal structures with DFT-optimized geometries .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Methodological Answer : Variability may arise from trace moisture (degrading intermediates) or catalyst poisoning. Systematic replication under controlled conditions (e.g., anhydrous solvents, glovebox setups) is essential. Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading) .

Q. What methodologies validate the biological activity of derivatives when assay results conflict?

  • Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition + cellular uptake studies) to confirm target engagement. For instance, discrepancies in IC₅₀ values for brominated quinolinecarboxylic acids were resolved by correlating solubility (logP) with membrane permeability .

Methodological Best Practices

  • Data Collection : Combine quantitative (e.g., reaction yields) and qualitative (e.g., crystallization patterns) data to capture holistic insights .
  • Triangulation : Validate findings via multiple analytical techniques (e.g., NMR + X-ray) to mitigate instrument-specific artifacts .
  • Ethical Reporting : Disclose all synthetic attempts, including failed reactions, to aid reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.